

# Application Notes and Protocols for Calcium Green-1 AM in Cultured Cells

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## Compound of Interest

Compound Name: Calcium Green 1AM

Cat. No.: B593704

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These application notes provide a comprehensive guide for utilizing Calcium Green-1 AM, a fluorescent indicator for measuring intracellular calcium concentration ( $[Ca^{2+}]_i$ ) in cultured cells. This document includes detailed protocols for dye loading and measurement, a summary of the indicator's properties, and diagrams illustrating the underlying principles and workflows.

## Introduction to Calcium Green-1 AM

Calcium Green-1 AM is a cell-permeant acetoxymethyl (AM) ester derivative of the calcium indicator Calcium Green-1.[1] The AM ester form allows the dye to readily cross the cell membrane of living cells.[2] Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the now membrane-impermeant Calcium Green-1 dye in the cytoplasm.[2] Calcium Green-1 exhibits a significant increase in fluorescence intensity upon binding to  $Ca^{2+}$ , with minimal wavelength shift. It is a single-wavelength indicator that is excited by visible light, making it compatible with standard fluorescein (FITC) filter sets.

Compared to another common calcium indicator, Fluo-3 AM, Calcium Green-1 AM is more fluorescent at low calcium concentrations, which can facilitate the determination of baseline calcium levels and improve the visibility of resting cells. It is a high-affinity indicator, making it well-suited for detecting small changes in cytosolic calcium near resting levels.

## Key Properties of Calcium Green-1

The following table summarizes the key quantitative properties of the Calcium Green-1 indicator after de-esterification within the cell.

Property	Value	Reference(s)
Excitation Wavelength (Peak)	~506 nm	
Emission Wavelength (Peak)	~531 nm	
Dissociation Constant (Kd) for Ca <sup>2+</sup>	~190 nM	
Fluorescence Increase upon Ca <sup>2+</sup> Binding	~14-fold to ~100-fold	
Recommended Excitation Filter	FITC / ~490 nm	
Recommended Emission Filter	FITC / ~525 nm	

## Experimental Protocols

This section provides a detailed protocol for loading Calcium Green-1 AM into cultured cells and subsequently measuring changes in intracellular calcium.

## Reagent Preparation

### 1. Calcium Green-1 AM Stock Solution:

- Prepare a 2 to 5 mM stock solution of Calcium Green-1 AM in high-quality, anhydrous dimethyl sulfoxide (DMSO).
- Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

### 2. Pluronic® F-127 Solution:

- A 10% or 20% stock solution of Pluronic® F-127 in DMSO can be used to aid the dispersion of the AM ester in aqueous media.

### 3. Probenecid Stock Solution (Optional but Recommended):

- Prepare a 25 mM stock solution of probenecid. This can be achieved by dissolving it in a small amount of 1 M NaOH and then bringing it to the final volume with a buffer of your choice, such as Hanks' Balanced Salt Solution with HEPES (HHBS). Probenecid is an organic anion transport inhibitor that can reduce the leakage of the de-esterified dye from the cells.

### 4. Loading Buffer (Example: HHBS):

- Hanks' Balanced Salt Solution (HBSS) buffered with HEPES is a commonly used buffer for cell-based assays.

## Cell Loading Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

- Cell Plating: Plate cells on a suitable culture vessel (e.g., 96-well black wall/clear bottom plate, coverslips for microscopy) and allow them to adhere overnight in a 37°C, 5% CO<sub>2</sub> incubator.
- Prepare Dye Loading Solution:
  - On the day of the experiment, thaw an aliquot of the Calcium Green-1 AM stock solution to room temperature.
  - Prepare a working solution with a final concentration of 2 to 20 µM Calcium Green-1 AM in your chosen buffer (e.g., HHBS). For many cell lines, a final concentration of 4-5 µM is recommended.
  - To aid in dye solubilization, first mix the Calcium Green-1 AM stock solution with an equal volume of Pluronic® F-127 solution before diluting it in the buffer. The final concentration of Pluronic® F-127 should be around 0.02-0.04%.
  - If using probenecid, add it to the loading solution at a final concentration of 0.5-1 mM.
- Dye Loading:

- Remove the culture medium from the cells.
- Add the dye loading solution to the cells.
- Incubate for 30 to 60 minutes at 37°C. For some cell lines, a longer incubation time may improve signal intensity.
- Wash Step:
  - Remove the dye loading solution.
  - Wash the cells once or twice with fresh, pre-warmed buffer (e.g., HHBS). If probenecid was used during loading, it is recommended to include it in the wash and final assay buffer as well.
- Incubation: Add fresh buffer to the cells and incubate for an additional 30 minutes at room temperature or 37°C to allow for complete de-esterification of the dye.
- Measurement: The cells are now ready for the measurement of intracellular calcium.

## Measurement of Intracellular Calcium

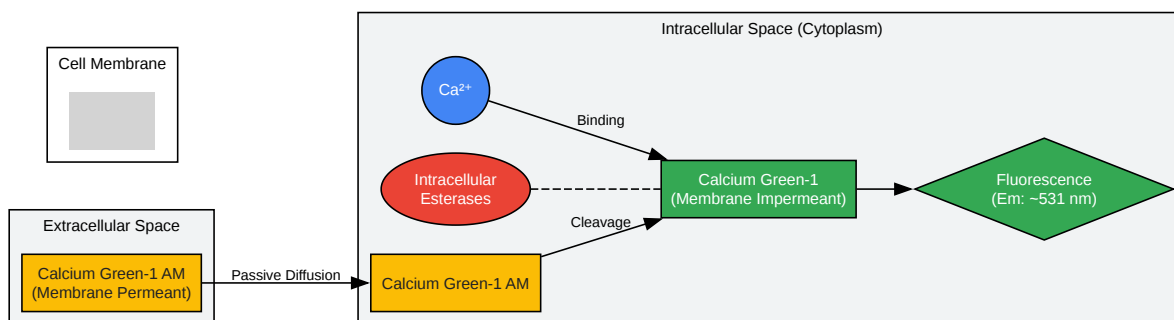
Fluorescence can be measured using various instruments, including:

- Fluorescence Microscope: Use a FITC filter set.
- Fluorescence Microplate Reader: Use excitation at ~490 nm and measure emission at ~525 nm.
- Flow Cytometer: Use a 488 nm laser for excitation and a FITC emission filter (e.g., 530/30 nm).

To measure changes in  $[Ca^{2+}]_i$ , establish a baseline fluorescence reading of the resting cells. Then, add your stimulant of interest and record the change in fluorescence intensity over time. The resulting data is often expressed as a change in fluorescence ( $\Delta F$ ) relative to the initial fluorescence ( $F_0$ ), i.e.,  $\Delta F/F_0$ .

## Diagrams

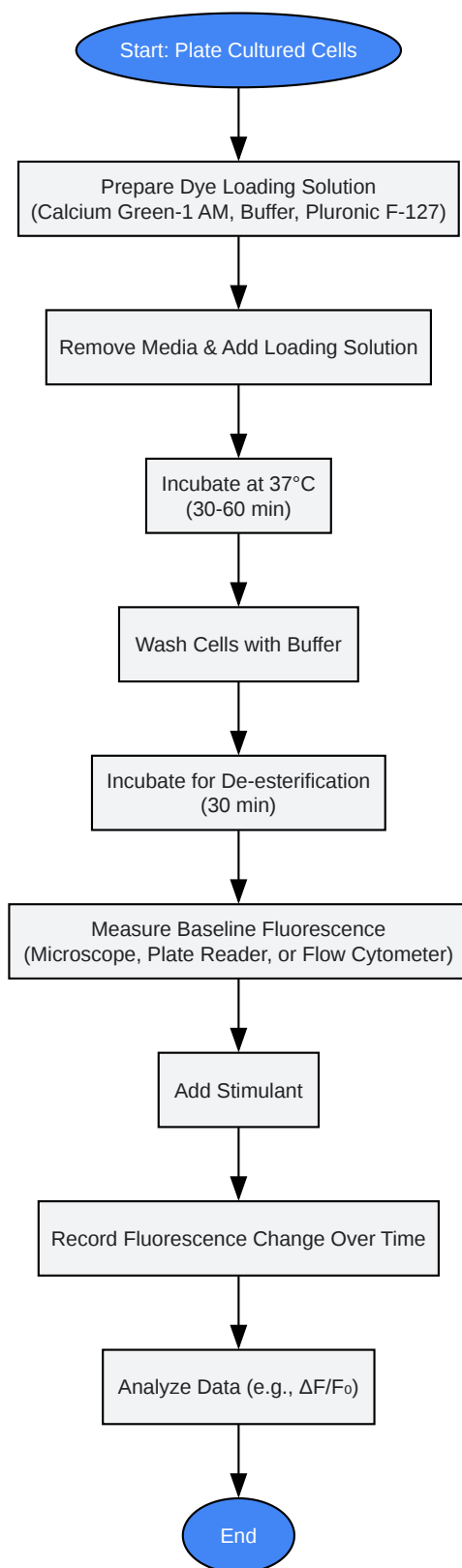
## Calcium Green-1 AM Loading and Activation Pathway



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Caption: Mechanism of Calcium Green-1 AM loading and fluorescence activation in a cultured cell.

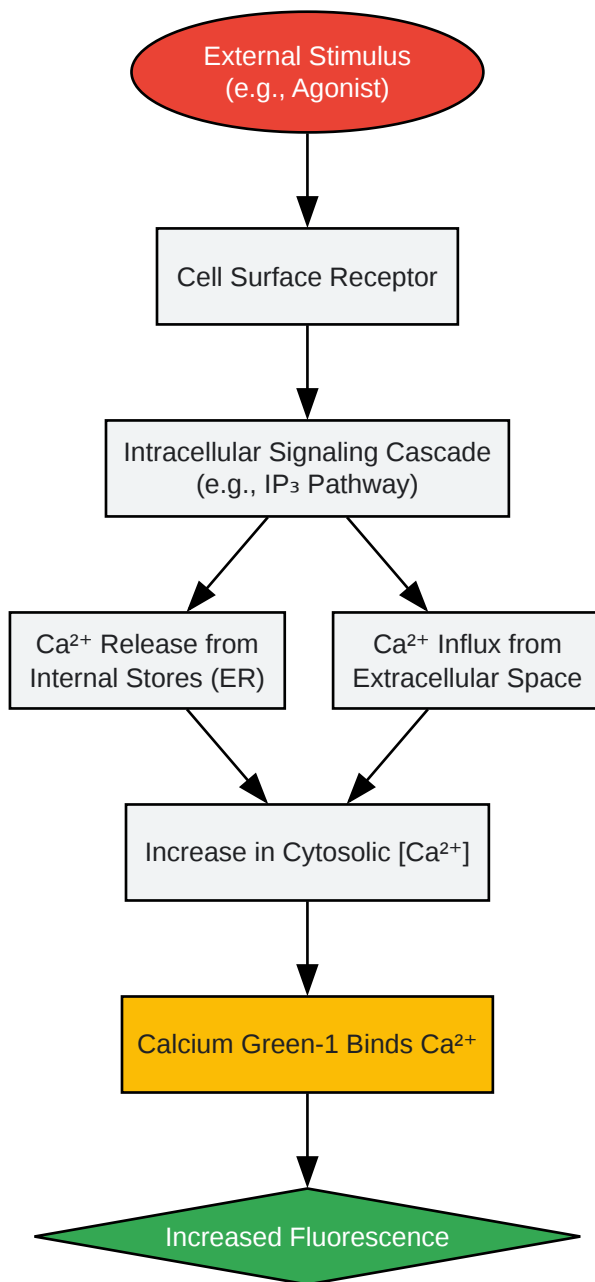
## General Experimental Workflow



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Caption: A typical workflow for measuring intracellular calcium using Calcium Green-1 AM.

## Calcium Signaling Pathway Overview



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Caption: A simplified overview of a common calcium signaling pathway leading to a detectable signal.

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## References

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